molecular formula C8H8BrClO B8183450 1-Bromo-2-chloro-3-ethoxybenzene

1-Bromo-2-chloro-3-ethoxybenzene

Cat. No.: B8183450
M. Wt: 235.50 g/mol
InChI Key: ZSVXLXJZXQDWNZ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-ethoxybenzene (CAS 2801487-37-4) is a halogenated aromatic compound of significant interest in advanced organic and pharmaceutical synthesis . With a molecular formula of C 8 H 8 BrClO and a molecular weight of 235.51, it serves as a versatile benzene derivative with multiple reactive sites, making it an excellent building block for constructing more complex molecular architectures . Its structure, featuring bromo, chloro, and ethoxy substituents on the benzene ring, allows for selective and sequential functionalization through various cross-coupling reactions and nucleophilic substitutions. Researchers value this compound primarily as a critical synthetic intermediate in developing active pharmaceutical ingredients (APIs) and other specialty chemicals . The presence of different halogen atoms enables orthogonal reactivity; the bromo group can participate in metal-catalyzed reactions like Suzuki or Heck couplings, while the chloro group offers a distinct site for further modification or serves as a leaving group in substitution reactions. The ethoxy group can influence the electron density of the aromatic ring and potentially coordinate with catalysts. This product is offered with a high purity level and requires cold-chain transportation to ensure stability . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a well-ventilated laboratory, using appropriate personal protective equipment (PPE). Researchers are encouraged to consult the safety data sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

1-bromo-2-chloro-3-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVXLXJZXQDWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-ethoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination and chlorination of ethoxybenzene under controlled conditions. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-ethoxybenzene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

1-Bromo-2-chloro-3-ethoxybenzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

  • Industry: The compound finds applications in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1-bromo-2-chloro-3-ethoxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Ethoxy groups in this compound activate the ring toward electrophilic substitution at positions ortho and para to the oxygen, while halogens deactivate the ring. This balance dictates regioselectivity in reactions like Suzuki couplings .
  • Solubility Trends: Ethoxy-substituted derivatives exhibit higher solubility in ethanol and DMSO compared to purely halogenated analogs, which are more soluble in nonpolar solvents like toluene .
  • Thermal Stability : Bulky substituents (e.g., tetramethyl groups) increase melting points but reduce thermal stability due to steric strain .

Q & A

Q. Can this compound serve as a monomer for conductive polymers?

  • Methodology :
  • Polymerization trials : Perform Kumada coupling with Grignard reagents to form poly(arylene ethynylene) backbones. Measure conductivity via four-probe resistivity tests .
  • Doping studies : Introduce electron-withdrawing groups (e.g., NO₂) post-polymerization to enhance charge transport .

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